
Glaucocalixina A
Descripción general
Descripción
Glaucocalixina A es un compuesto diterpenoide natural aislado de la planta Rabdosia japonica var. glaucocalyx, que está ampliamente distribuida en el este de Asia . Este compuesto se ha utilizado tradicionalmente en la medicina popular por sus diversas propiedades farmacológicas, que incluyen efectos antiinflamatorios, antibacterianos y antioxidantes .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
La Glaucocalixina A ejerce sus efectos a través de varias vías moleculares:
Vía Akt/Nrf2/HO-1: Mejora el daño oxidativo al activar la vía de señalización de la proteína quinasa B (Akt)/factor nuclear eritroide 2 relacionado con el factor 2 (Nrf2)/hemooxigenasa-1 (HO-1).
Vía apoptótica mitocondrial: Induce la apoptosis en las células cancerosas al aumentar la proporción de Bax/Bcl-2, desencadenando la generación de especies reactivas de oxígeno y activando la caspasa-3 y la caspasa-9.
Vía Wnt-β-catenina: En el cáncer epitelial de ovario, la this compound inhibe la progresión maligna regulando la vía miR-374b-5p/HMGB3/Wnt-β-catenina.
Análisis Bioquímico
Biochemical Properties
Glaucocalyxin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Glaucocalyxin A has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways, which are involved in inflammatory responses . Additionally, it interacts with proteins such as caspase-3, Bax, and Bcl-2, which are involved in the apoptotic pathway . These interactions highlight the compound’s potential in modulating inflammatory and apoptotic processes.
Cellular Effects
Glaucocalyxin A exerts significant effects on various types of cells and cellular processes. In human liver cancer cells, it has been shown to induce apoptosis and cell cycle arrest at the G2/M phase . The compound influences cell signaling pathways, such as the Akt and STAT3 pathways, leading to changes in gene expression and cellular metabolism . For example, Glaucocalyxin A treatment results in increased purine, pyrimidine, and sphingolipid metabolism, while decreasing amino acid metabolism . These effects demonstrate the compound’s potential in regulating cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of Glaucocalyxin A involves several key processes. It inhibits the phosphorylation of the signal transducer and activator of transcription 3 (STAT3) and downregulates interleukin IL-6 induced STAT3 phosphorylation . Additionally, Glaucocalyxin A induces apoptosis through the mitochondrial apoptotic pathway by increasing the Bax/Bcl-2 ratio, triggering reactive oxygen species (ROS) generation, reducing mitochondrial membrane potential, and inducing cleavage of caspase-9 and caspase-3 . These molecular interactions highlight the compound’s potential as an anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glaucocalyxin A change over time. The compound has been shown to be stable and effective in inhibiting cell proliferation and inducing apoptosis over extended periods Long-term studies have demonstrated that Glaucocalyxin A can maintain its protective effects on cartilage in osteoarthritis models for up to eight weeks . These findings suggest that the compound has sustained efficacy in laboratory settings.
Dosage Effects in Animal Models
The effects of Glaucocalyxin A vary with different dosages in animal models. In studies involving asthmatic mice, Glaucocalyxin A treatments reduced airway hyperresponsiveness and inflammation in a dose-dependent manner . High doses of the compound may lead to toxic or adverse effects, which necessitates careful dosage optimization in therapeutic applications. The compound’s protective effects on cartilage in osteoarthritis models were also observed at specific dosages .
Metabolic Pathways
Glaucocalyxin A is involved in various metabolic pathways. It undergoes oxidation and demethylation to produce phase I metabolites, and conjugation with methylation, sulfate, and glucuronide to produce phase II metabolites . These metabolic transformations highlight the compound’s extensive metabolism and potential interactions with metabolic enzymes. The compound’s effects on metabolic flux and metabolite levels in cancer cells have also been documented .
Transport and Distribution
Glaucocalyxin A is transported and distributed within cells and tissues through specific transporters and binding proteins. In glioblastoma cells, the compound was found to inhibit Akt phosphorylation and promote apoptosis
Subcellular Localization
The subcellular localization of Glaucocalyxin A plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles. For instance, Glaucocalyxin A has been shown to localize in the mitochondria, where it induces apoptosis through the mitochondrial apoptotic pathway . Understanding the subcellular localization of Glaucocalyxin A can provide insights into its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Glaucocalixina A se puede sintetizar a través de varias reacciones químicas. Un método implica la glicosilación de la this compound para formar sus derivados. Este proceso generalmente involucra una reacción de cinco pasos, que incluye el uso de p-tolil tio-2,3,4,6-tetra-O-benzoil-3-D-glucopiranósido .
Métodos de producción industrial: La producción industrial de this compound a menudo involucra la extracción de las hojas de Rabdosia japonica utilizando solventes como el éter . El compuesto luego se purifica mediante varias técnicas cromatográficas para obtener un producto de alta pureza adecuado para aplicaciones posteriores.
Análisis De Reacciones Químicas
Tipos de reacciones: Glaucocalixina A se somete a varios tipos de reacciones químicas, que incluyen glicosilación, oxidación y reducción .
Reactivos y condiciones comunes:
Oxidación y reducción: Estas reacciones generalmente involucran el uso de agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios glucósidos y derivados oxidados de la this compound, que se han estudiado por sus actividades farmacológicas mejoradas .
Comparación Con Compuestos Similares
La Glaucocalixina A es única debido a su estructura molecular específica y sus propiedades farmacológicas. Los compuestos similares incluyen otros diterpenoides ent-kaurano como:
- Glaucocalixina B
- Glaucocalixina C
- Oridonina
Estos compuestos comparten características estructurales similares pero difieren en sus actividades biológicas específicas y su potencial terapéutico .
Actividad Biológica
Glaucocalyxin A (GLA) is a natural ent-kauranoid diterpenoid derived from the plant Rabdosia japonica. It has garnered attention due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of the biological activities of GLA, focusing on its anticancer effects, anti-inflammatory properties, and mechanisms of action.
Anticancer Properties
GLA has been extensively studied for its anticancer effects across various cancer types. Key findings from recent research include:
- Osteosarcoma : GLA induces apoptosis in human osteosarcoma cells (MG-63 and HOS) by inhibiting the nuclear translocation of GLI1 through the PI3K/Akt signaling pathway. This process involves increasing the Bax/Bcl-2 ratio, generating reactive oxygen species (ROS), and activating caspases 9 and 3, leading to mitochondrial apoptosis .
- Bladder Cancer : In studies involving UMUC3 bladder cancer cells, GLA demonstrated a dose-dependent suppression of colony formation and promoted G2/M cell cycle arrest and apoptosis. The underlying mechanisms involved alterations in apoptosis-related protein expressions .
- Epithelial Ovarian Cancer : GLA inhibited the malignant progression of epithelial ovarian cancer by affecting the microRNA-374b-5p/HMGB3/Wnt-β-catenin pathway axis, showcasing its potential as a therapeutic agent in gynecological cancers .
Anti-inflammatory Effects
GLA also exhibits significant anti-inflammatory properties:
- LPS-Induced Inflammation : In models of lipopolysaccharide (LPS)-induced inflammation, GLA alleviated symptoms by suppressing the activation of the NLRP3 inflammasome. This suggests its potential use in treating septic shock and inflammatory diseases .
- Pulmonary Fibrosis : GLA improved survival rates in mice with pulmonary fibrosis, indicating its protective effects against lung injuries .
The biological activities of GLA are mediated through various signaling pathways:
- PI3K/Akt Pathway : GLA's ability to inhibit GLI1 nuclear translocation is linked to the regulation of the PI3K/Akt pathway. This pathway is crucial for cell survival and proliferation, and its inhibition leads to enhanced apoptosis in cancer cells .
- NF-κB Pathway : GLA has been shown to inhibit NF-κB signaling, which plays a pivotal role in inflammatory responses and cancer progression. This inhibition contributes to its anti-inflammatory effects and potential therapeutic applications in osteoarthritis .
- Oxidative Stress Regulation : GLA alleviates oxidative stress in renal proximal tubular epithelial cells under hypoxia/reoxygenation conditions by activating the Akt/Nrf2/HO-1 signaling pathway, thereby protecting against cellular damage .
Data Summary
Case Studies
Several case studies have highlighted the therapeutic potential of GLA:
- Osteosarcoma Treatment : A study demonstrated that treatment with GLA significantly reduced tumor size in vivo while promoting apoptosis in tumor cells through targeted pathways .
- Inflammation Management : In models of acute lung injury induced by LPS, GLA administration resulted in decreased inflammatory markers and improved survival rates among treated mice .
Propiedades
IUPAC Name |
(1R,2R,4S,9R,10S,13S,16R)-2,16-dihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-10-11-5-6-12-19(4)8-7-14(21)18(2,3)13(19)9-15(22)20(12,16(10)23)17(11)24/h11-13,15,17,22,24H,1,5-9H2,2-4H3/t11-,12-,13+,15+,17+,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDVIBNDYLUWFP-MJTHGBBVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C34C(C2(CCC1=O)C)CCC(C3O)C(=C)C4=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(=O)C([C@H]1C[C@H]([C@]34[C@H]2CC[C@H]([C@H]3O)C(=C)C4=O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79498-31-0 | |
Record name | Glaucocalyxin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79498-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of GLA?
A1: GLA exhibits its effects through interactions with various molecular targets. One prominent target is Akt, a serine/threonine-specific protein kinase implicated in cell survival, proliferation, and metabolism. GLA functions as a potent negative regulator of Akt, inhibiting its phosphorylation and downstream signaling. [] Additionally, GLA has been shown to influence other signaling pathways, including STAT3, NF-κB, TGF-β1/Smad, and ATF4/CHOP/CHAC1. [, , , ]
Q2: How does GLA's interaction with Akt influence cancer cell behavior?
A2: GLA's ability to inhibit Akt phosphorylation leads to a cascade of downstream effects that contribute to its antitumor activity. Specifically, GLA treatment has been shown to:
- Suppress Proliferation: By inhibiting Akt, GLA disrupts crucial signaling pathways involved in cell cycle progression, ultimately leading to reduced proliferation of various cancer cell lines, including glioblastoma, hepatocellular carcinoma, and oral squamous cell carcinoma. [, , ]
- Promote Apoptosis: GLA induces apoptosis, a programmed cell death mechanism, in cancer cells. This effect is attributed to the activation of caspase-3, decreased phosphorylation of BAD (Bcl-2-associated death promoter), and reduced expression of XIAP (X-linked inhibitor of apoptosis protein). []
- Inhibit EMT: Epithelial-mesenchymal transition (EMT) is a process that contributes to cancer cell invasion and metastasis. GLA has demonstrated the ability to suppress EMT by regulating the miR-374b-5p/HMGB3 axis, impacting the expression of EMT markers such as E-cadherin and N-cadherin. []
Q3: Beyond cancer, what other therapeutic effects are linked to GLA's modulation of signaling pathways?
A3: GLA's influence extends beyond antitumor activity to encompass:
- Anti-inflammatory Effects: GLA attenuates inflammatory responses in various models, including lipopolysaccharide-induced inflammation in pulmonary microvascular endothelial cells and interleukin-1β-induced inflammation in osteoarthritis chondrocytes. These effects are attributed to the suppression of pro-inflammatory cytokine production (e.g., IL-6, TNF-α) and the inhibition of NF-κB signaling. [, ]
- Antifibrotic Activity: Studies have shown that GLA can alleviate liver fibrosis by inhibiting the activation and proliferation of hepatic stellate cells (HSCs). This effect is linked to the suppression of TGF-β1/Smad signaling, a key pathway involved in HSC activation and extracellular matrix deposition. []
- Cardioprotective Effects: GLA exhibits protective effects against hypoxia/reoxygenation-induced injury in cardiomyocytes. This protection is attributed to the activation of the Akt/Nrf2/HO-1 pathway, leading to increased antioxidant enzyme activity and reduced oxidative stress. []
Q4: What is the molecular formula, weight, and key spectroscopic data for GLA?
A4: GLA is characterized by the following:
- IR Spectroscopy: Characteristic peaks corresponding to hydroxyl (OH) stretching, carbonyl (C=O) stretching, and alkene (C=C) stretching vibrations. []
- NMR Spectroscopy: Detailed 1H and 13C NMR data have been reported, providing insights into the structure and conformation of GLA. [, ]
Q5: What is known about the stability of GLA and strategies to improve its pharmaceutical properties?
A5: GLA exhibits limited water solubility, hindering its wider pharmaceutical applications. [] To address this, researchers have explored various formulation strategies:
- Solid Lipid Nanoparticles (SLNs): Encapsulating GLA within SLNs has demonstrated enhanced drug loading, improved stability, and sustained release profiles. This approach shows promise for enhancing GLA's bioavailability and therapeutic efficacy. [, ]
- Cyclodextrin Clathrates: Complexation of GLA with γ-cyclodextrin results in the formation of inclusion complexes (clathrates) that significantly enhance its solubility and dissolution rate, potentially improving its bioavailability. []
- Nanosuspensions: Preparing GLA nanosuspensions through precipitation combined with ultrasonication yielded particles with a small size and improved drug loading, leading to enhanced in vitro and in vivo antitumor activity compared to free GLA. []
Q6: What are the key pharmacokinetic parameters of GLA following different routes of administration?
A6: The pharmacokinetic profile of GLA has been investigated in rats, revealing:
- Intravenous Administration: Following a single intravenous dose (15 mg/kg), GLA exhibits a two-compartment open model with a short half-life (t1/2) and rapid clearance. []
Q7: What is the relationship between GLA's pharmacokinetic properties and its observed pharmacological effects?
A7: The relatively short half-life of GLA following intravenous administration suggests a need for frequent dosing or sustained-release formulations to maintain therapeutic levels. [] The improved oral absorption observed with Rabdosia japonica extract highlights the potential of synergistic interactions with other plant constituents. [] Further research is needed to fully elucidate the PK/PD relationship and optimize dosing regimens for different therapeutic applications.
Q8: What in vitro models have been used to evaluate the biological activity of GLA?
A8: A range of in vitro cell-based assays have been employed to investigate GLA's effects, including:
- Cytotoxicity Assays: MTT assays are commonly used to assess the cytotoxic effects of GLA on various cancer cell lines, revealing potent antiproliferative activity. [, , ]
- Apoptosis Assays: Flow cytometry analysis using Annexin V/PI staining, along with the evaluation of apoptotic markers (e.g., caspase-3, Bax, Bcl-2), has been used to demonstrate GLA's ability to induce apoptosis in cancer cells. [, , ]
- Cell Cycle Analysis: Flow cytometry analysis of cell cycle distribution reveals that GLA can induce cell cycle arrest, particularly in the G0/G1 phase, leading to inhibition of cell proliferation. []
- Migration and Invasion Assays: Transwell assays and wound healing assays have been used to demonstrate the ability of GLA to inhibit the migration and invasion of cancer cells, suggesting its potential to prevent metastasis. [, ]
- Inflammatory Response Assays: The production of inflammatory cytokines (e.g., IL-6, TNF-α) and the expression of inflammatory enzymes (e.g., iNOS, COX-2) have been measured in LPS-stimulated cells to evaluate the anti-inflammatory effects of GLA. [, , ]
Q9: What in vivo models have been used to validate the therapeutic potential of GLA?
A9: Several animal models have been employed to confirm the in vivo efficacy of GLA:
- Tumor Xenograft Models: Studies using subcutaneous xenograft models in mice have demonstrated that GLA significantly inhibits tumor growth, supporting its antitumor potential. [, , , ]
- Liver Fibrosis Models: In mice with carbon tetrachloride-induced liver fibrosis, GLA administration reduced liver injury markers, attenuated collagen deposition, and improved liver function, suggesting its potential as an antifibrotic agent. []
- Thrombosis Models: GLA has shown efficacy in reducing thrombus formation in rat models of arterial thrombosis, indicating its potential as an antithrombotic agent. []
Q10: What analytical methods have been employed to characterize, quantify, and monitor GLA?
A10: Various analytical techniques have been used to study GLA:
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV detection or mass spectrometry (MS), has been widely used for the quantitative determination of GLA in various matrices, including plant extracts, plasma, bile, urine, and feces. [, , , , ]
- Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC coupled with MS/MS offers enhanced sensitivity and resolution for the analysis of GLA and its metabolites in biological samples. [, ]
- Mass Spectrometry (MS): MS techniques, particularly in tandem with liquid chromatography (LC-MS/MS or UHPLC-MS/MS), have been instrumental in identifying and characterizing GLA metabolites in vitro and in vivo. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.